molecular formula C22H18Cl2N2S B11533536 4-(3,4-dichlorophenyl)-N-(naphthalen-2-yl)-5-propyl-1,3-thiazol-2-amine

4-(3,4-dichlorophenyl)-N-(naphthalen-2-yl)-5-propyl-1,3-thiazol-2-amine

Cat. No.: B11533536
M. Wt: 413.4 g/mol
InChI Key: YDFNMKCWEJAHEM-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-N-(naphthalen-2-yl)-5-propyl-1,3-thiazol-2-amine is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a naphthalene moiety, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-N-(naphthalen-2-yl)-5-propyl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dichlorophenyl Group: This step often involves a substitution reaction where a dichlorophenyl halide reacts with the thiazole intermediate.

    Incorporation of the Naphthalene Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the naphthalene derivative is coupled with the thiazole intermediate.

    Introduction of the Propyl Group: This is typically achieved through alkylation reactions using propyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-N-(naphthalen-2-yl)-5-propyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the thiazole ring or other functional groups.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

    Coupling Reactions: The naphthalene moiety can participate in further coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling Reactions: Extended aromatic systems or biaryl compounds.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-N-(naphthalen-2-yl)-5-propyl-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with various enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-N-(naphthalen-2-yl)-5-propyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of the target’s activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dichlorophenyl)-N-(phenyl)-5-propyl-1,3-thiazol-2-amine: Similar structure but with a phenyl group instead of a naphthalene moiety.

    4-(3,4-Dichlorophenyl)-N-(naphthalen-1-yl)-5-propyl-1,3-thiazol-2-amine: Similar structure but with the naphthalene moiety attached at a different position.

    4-(2,4-Dichlorophenyl)-N-(naphthalen-2-yl)-5-propyl-1,3-thiazol-2-amine: Similar structure but with different positions of chlorine atoms on the phenyl ring.

Uniqueness

The uniqueness of 4-(3,4-dichlorophenyl)-N-(naphthalen-2-yl)-5-propyl-1,3-thiazol-2-amine lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties

Properties

Molecular Formula

C22H18Cl2N2S

Molecular Weight

413.4 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-N-naphthalen-2-yl-5-propyl-1,3-thiazol-2-amine

InChI

InChI=1S/C22H18Cl2N2S/c1-2-5-20-21(16-9-11-18(23)19(24)13-16)26-22(27-20)25-17-10-8-14-6-3-4-7-15(14)12-17/h3-4,6-13H,2,5H2,1H3,(H,25,26)

InChI Key

YDFNMKCWEJAHEM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(S1)NC2=CC3=CC=CC=C3C=C2)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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